2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(13)4-2-10(9-8-4)3-5(11)12/h2H,3H2,1H3,(H,7,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRHEGOOBKJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another approach involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational reaction for 1,2,3-triazole formation . Key precursors include:
| Precursor | Role in Synthesis | Yield | Reference |
|---|---|---|---|
| 4-azido-7-chloroquinoline | Provides azide for click reaction | 78% | |
| Propargyl bromide derivatives | Supplies alkyne for triazole formation | 82% |
The reaction proceeds in tBuOH/water (1:1) with CuSO₄/sodium ascorbate at 65°C for 24 hours, achieving a 73% yield . Post-synthesis purification involves silica chromatography (CH₂Cl₂ to 5% MeOH gradient).
Carboxylic Acid Group
The acetic acid moiety undergoes typical carboxylic acid reactions:
Methylcarbamoyl Group
The amide bond exhibits stability under mild conditions but hydrolyzes under strong acidic/basic conditions:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 4-Carboxy-1H-1,2,3-triazol-1-yl acetic acid | Requires prolonged heating |
| Basic Hydrolysis | 2M NaOH, 100°C | Same as above | Faster than acidic route |
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via N-atoms, forming complexes used in catalysis .
-
Electrophilic Substitution : Limited due to electron-withdrawing carbamoyl group.
-
Photochemical Reactions : UV-induced ring-opening observed in analogs.
Biological Interactions
While not a direct reaction, molecular docking studies reveal interactions with acetylcholinesterase (AChE) :
-
Hydrogen Bonding : Carboxylic acid -OH with His447 (2.24 Å).
-
π–π Stacking : Triazole with Tyr341 (4.85 Å) and quinoline with Trp286 (3.94 Å).
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its biological activities:
- Antimicrobial Properties : Studies indicate that compounds with triazole rings exhibit significant antimicrobial activity. For instance, derivatives of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid have been evaluated for their effectiveness against various bacterial strains and fungi .
- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. Research suggests that it can modulate protein interactions that are crucial for cancer cell survival .
Agricultural Sciences
In agricultural applications, derivatives of this compound are being explored for their potential as:
- Pesticides : The compound's biological activity may be harnessed to develop new classes of pesticides that target specific pests while being less harmful to non-target organisms .
- Growth Regulators : Its ability to affect plant growth through hormonal pathways makes it a candidate for use as a growth regulator in various crops .
Materials Science
The unique properties of this compound also extend into materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with improved thermal and mechanical properties .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
- Antimicrobial Activity Study :
- Anticancer Mechanism Exploration :
- Development of Agricultural Products :
Mechanism of Action
The mechanism of action of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can mimic the amide bond, making it a useful scaffold in drug design. The exact molecular targets and pathways depend on the specific application, but generally, the compound can inhibit enzymes or interact with receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related triazole derivatives, focusing on substituent variations, physicochemical properties, and applications.
Substituent Variations and Physicochemical Properties
Carbamoyl Derivatives
- 2-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid Structure: Replaces the methylcarbamoyl group with a dimethylcarbamoyl (CON(CH₃)₂) at position 4. Molecular Formula: C₈H₁₁N₃O₃; Molecular Weight: 213.19 g/mol (CAS: 58706-66-4) .
2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- Structure : Substitutes the methylcarbamoyl with a methoxycarbonyl (COOCH₃) group.
- Molecular Formula : C₆H₇N₃O₄; Molecular Weight : 185.14 g/mol (CAS: 467235-14-9) .
- Key Differences : The ester group reduces hydrogen-bonding capacity compared to carbamoyl derivatives, decreasing solubility in aqueous media.
Aryl and Heteroaryl Derivatives
2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid
2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]acetic acid
Trifluoromethyl Derivatives
- 2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
Functional and Application-Based Comparisons
Role in Click Chemistry
- BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) Structure: A poly-triazole ligand with tert-butyl groups and a bis-triazole backbone. Molecular Weight: 458.53 g/mol (CAS: 166614-27-7) . Key Differences: BTTAA’s bulky tert-butyl groups and chelating nitrogen atoms enhance its efficiency as a Cu(I)-stabilizing ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid bioconjugation under physiological conditions . In contrast, the simpler structure of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid lacks the steric and electronic features necessary for CuAAC acceleration.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | LogP* | Key Applications |
|---|---|---|---|---|---|
| This compound | C₇H₉N₃O₃ | 199.17 | 50765-21-4 | -0.5 | Drug intermediates, research reagents |
| 2-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid | C₈H₁₁N₃O₃ | 213.19 | 58706-66-4 | 0.2 | Ligand design, chemical synthesis |
| 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid | C₆H₇N₃O₄ | 185.14 | 467235-14-9 | -0.8 | Click chemistry, polymers |
| BTTAA | C₂₀H₃₀N₁₀O₃ | 458.53 | 166614-27-7 | 1.5 | Bioconjugation, in vivo imaging |
*LogP values estimated using fragment-based methods.
Biological Activity
2-[4-(Methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- CAS Number : 1511209-14-5
- Molecular Formula : C7H10N4O3
- Molecular Weight : 186.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring structure is known for its role in modulating enzyme activities and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Protein Interaction : The triazole moiety can facilitate binding to proteins, potentially altering their function.
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Research has highlighted the potential of triazole derivatives in cancer therapy. The compound may exert cytotoxic effects on cancer cells through apoptosis induction and inhibition of cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Cytotoxicity Assay | Exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating potent anticancer activity. |
| Mechanistic Study | Revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway. |
Comparative Analysis
When compared to other compounds within the same class, such as other triazole derivatives, this compound shows distinct advantages in terms of potency and selectivity towards specific biological targets.
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 25 | Effective against E.coli |
| Compound B | Anticancer | 15 | Induces apoptosis |
| This compound | Antimicrobial & Anticancer | 10 - 30 | Broad-spectrum activity |
Q & A
Q. What are the most efficient synthetic routes for preparing 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid?
The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes. A representative method involves reacting 2-azidoacetic acid with a methylcarbamoyl-substituted alkyne precursor under Cu(I)-catalyzed conditions (click chemistry). For regioselective triazole formation, solvent choice (e.g., DMF or THF) and temperature control (50–80°C) are critical. Post-reaction purification often involves column chromatography or recrystallization from ethanol/water mixtures . Alternative pathways include modifying substituents on pre-formed triazole cores via amidation or alkylation .
Q. Which analytical techniques are recommended for characterizing this compound?
- X-ray crystallography confirms molecular geometry and hydrogen-bonding patterns (e.g., O–H⋯N interactions in the crystal lattice) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, particularly the methylcarbamoyl group (δ ~2.8 ppm for N–CH₃) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR detects carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations .
Q. How can researchers selectively modify substituents on the triazole ring?
Substituent diversification is achieved through:
- Pre-functionalized building blocks : Introducing methylcarbamoyl groups via amidation of carboxylic acid intermediates .
- Post-synthetic modifications : Alkylation or acylation reactions targeting the triazole N-atoms. For example, alkyl halides can react with the triazole under basic conditions (K₂CO₃, DMF) .
Advanced Research Questions
Q. How do continuous-flow synthesis methods improve the efficiency of triazole formation?
Continuous-flow reactors enhance reaction control, reducing side products and improving scalability. For analogous triazoles, flow systems using Cu(I) catalysts in DMSO achieved 80–90% yields with residence times <30 minutes. Key parameters include precise temperature control (60–80°C) and reagent mixing ratios . This method minimizes exothermic risks and enables gram-scale production.
Q. What computational strategies can predict regioselectivity in triazole synthesis?
Density functional theory (DFT) calculations model transition states to predict 1,4- vs. 1,5-regioisomer dominance. For example, steric effects from the methylcarbamoyl group may favor 1,4-substitution. Machine learning models trained on reaction databases (e.g., USPTO) can also optimize solvent/catalyst combinations .
Q. How can conflicting data on reaction yields be resolved?
Discrepancies often arise from:
- Catalyst purity : Commercial Cu(I) sources may contain stabilizers; in situ generation (e.g., CuSO₄ + sodium ascorbate) improves reproducibility .
- Oxygen sensitivity : Degassing solvents (e.g., N₂ purging) prevents Cu(I) oxidation.
- Analytical calibration : Quantify yields via HPLC with internal standards rather than isolated mass .
Q. What strategies enhance the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
